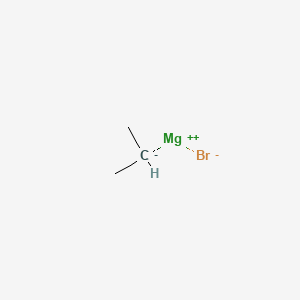

Isopropylmagnesium Bromide

Übersicht

Beschreibung

Grignard reagents are organomagnesium compounds formed by the reaction of organic halogen compounds (such as halogenated alkanes or active halogenated aromatic hydrocarbons) with metallic magnesium in an absolutely anhydrous solvent . This compound is particularly useful in organic synthesis for introducing the isopropyl group to carbonyl compounds and as a strong base in aprotic solvents .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of magnesium, bromo(1-methylethyl)- involves the reaction of isopropyl bromide with magnesium in an anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether. The process must be carried out under strictly anhydrous conditions to prevent the reaction with water or other protic substances .

Industrial Production Methods: In an industrial setting, the preparation is typically conducted in large reaction kettles. For example, in a 500L reaction kettle, nitrogen is used to replace the atmosphere three times to ensure an inert environment. Magnesium balls (25.25 kg) are added along with 100L of 2-methyltetrahydrofuran and 2 kg of an initiator (2-bromopropane Grignard reagent). The mixture is heated to 60-65°C for reflux, and a mixture of 123 kg of 2-bromopropane and 120L of 2-methyltetrahydrofuran is added dropwise at 50-60°C. The resulting solution is a clear, light brown to light gray liquid .

Analyse Chemischer Reaktionen

Types of Reactions: Isopropylmagnesium Bromide primarily undergoes nucleophilic addition reactions, which are characteristic of Grignard reagents. These reactions involve the addition of the organomagnesium compound to electrophilic carbon atoms in carbonyl compounds, such as aldehydes, ketones, and esters .

Common Reagents and Conditions: The common reagents used in reactions with magnesium, bromo(1-methylethyl)- include aldehydes, ketones, and esters. The reactions are typically carried out in anhydrous solvents like THF or diethyl ether under inert atmospheric conditions to prevent moisture from interfering with the reaction .

Major Products: The major products formed from these reactions are alcohols. For instance, the reaction with an aldehyde yields a secondary alcohol, while the reaction with a ketone yields a tertiary alcohol .

Wissenschaftliche Forschungsanwendungen

Carbon-Carbon Bond Formation

Isopropylmagnesium bromide is primarily utilized in the formation of carbon-carbon bonds through nucleophilic addition reactions. It can react with various electrophiles, including carbonyl compounds, to yield alcohols after hydrolysis.

Table 1: Reaction Types with this compound

| Electrophile Type | Product Type | Reaction Conditions | Yield (%) |

|---|---|---|---|

| Carbonyl compounds | Secondary alcohols | Dry THF, room temperature | 65-90 |

| Epoxides | Alcohols | Dry ether, reflux | 70-85 |

| Alkyl halides | Higher alkanes | Anhydrous conditions | 60-80 |

Synthesis of Tertiary Amines

Recent studies highlight the use of this compound in the synthesis of tertiary amines via reductive coupling reactions. This method demonstrates compatibility with various amides and has shown high functional group tolerance.

Case Study: Synthesis of Tertiary Amines

- Reagents Used: this compound and para-trifluoromethylphenyl organo-magnesium reagent.

- Yield Achieved: 65% for the target tertiary amine.

- Methodology: The reaction was performed under standard conditions with subsequent hydrolysis to yield the desired product .

Material Science Applications

This compound is also employed in material science for synthesizing polymers and advanced materials. Its reactivity allows for the modification of existing polymer backbones or the introduction of new functional groups.

Table 2: Material Science Applications

| Application Area | Specific Use | Result |

|---|---|---|

| Polymer Modification | Functionalization | Enhanced thermal stability |

| Synthesis of Nanocomposites | Composite materials | Improved mechanical properties |

Pharmaceutical Applications

In the pharmaceutical industry, this compound serves as a crucial intermediate in drug synthesis. Its ability to introduce isopropyl groups can significantly alter the pharmacokinetic properties of drug candidates.

Case Study: Drug Modification

Wirkmechanismus

The mechanism of action of magnesium, bromo(1-methylethyl)- involves the nucleophilic attack of the carbon-magnesium bond on electrophilic carbon atoms in carbonyl compounds. This results in the formation of a new carbon-carbon bond and the subsequent formation of an alcohol after hydrolysis . The molecular targets are typically carbonyl compounds, and the pathways involved include nucleophilic addition and subsequent hydrolysis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to magnesium, bromo(1-methylethyl)- include other Grignard reagents such as methylmagnesium bromide, phenylmagnesium bromide, and ethylmagnesium bromide .

Uniqueness: What sets magnesium, bromo(1-methylethyl)- apart from other Grignard reagents is its ability to introduce the isopropyl group specifically. This makes it particularly valuable in the synthesis of compounds where the isopropyl group is desired .

Biologische Aktivität

Isopropylmagnesium bromide (iPrMgBr) is an organometallic compound classified as a Grignard reagent, primarily utilized in organic synthesis. While its primary applications are in synthetic chemistry, recent studies have begun to explore its biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is synthesized through the reaction of isopropyl bromide with magnesium in an anhydrous solvent such as tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF). The general reaction can be represented as follows:

where R is the isopropyl group. This compound exhibits a high reactivity towards electrophiles, making it a valuable reagent in various organic transformations, including the synthesis of alcohols, ketones, and other functional groups.

Anti-inflammatory Properties

Recent studies have indicated that this compound may exhibit anti-inflammatory activity. For instance, it has been noted to act as a Platelet Activating Factor (PAF) antagonist , which suggests potential use in treating inflammatory conditions. The anti-inflammatory effects were observed in models where the compound inhibited certain inflammatory pathways .

Case Studies

- Synthesis of Anti-inflammatory Compounds : A study reported the use of this compound in synthesizing novel anti-inflammatory agents. The compound was employed to create derivatives that showed significant inhibition of inflammatory markers in vitro .

- Functionalization of Amides : Research demonstrated that this compound could effectively functionalize tertiary amides, leading to the synthesis of amines with potential therapeutic applications. This method highlights its utility in pharmaceutical chemistry .

- Triazole Synthesis : In another application, this compound was used in the synthesis of 1,2,3-triazoles through Grignard reactions. These triazoles are known for their biological activity, including antimicrobial and anticancer properties .

The biological activity of this compound can be attributed to its ability to form nucleophilic intermediates that can react with various electrophiles within biological systems. This reactivity allows it to participate in diverse biochemical pathways:

- Inhibition of Cytokine Production : Some studies suggest that compounds synthesized using iPrMgBr can downregulate cytokine production, which plays a crucial role in inflammatory responses .

- Modulation of Enzyme Activity : The formation of adducts with enzymes may alter their activity, contributing to the observed pharmacological effects.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Eigenschaften

IUPAC Name |

magnesium;propane;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7.BrH.Mg/c1-3-2;;/h3H,1-2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVKCSZQWLOVUGB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[CH-]C.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7BrMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1074333 | |

| Record name | Magnesium, bromo(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

920-39-8 | |

| Record name | Magnesium, bromo(1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000920398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium, bromo(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium, bromo(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromo(1-methylethyl)magnesium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.870 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the molecular formula and weight of Isopropylmagnesium Bromide?

A1: The molecular formula of this compound is C3H7MgBr, and its molecular weight is 147.33 g/mol.

Q2: Is there spectroscopic data available for this compound?

A2: While specific spectroscopic data isn't detailed in the provided research, Grignard reagents are generally characterized using techniques like 1H NMR and 13C NMR.

Q3: What are the typical solvents used for reactions involving this compound?

A3: Diethyl ether and tetrahydrofuran (THF) are commonly used solvents for this compound reactions. []

Q4: How does this compound behave as a nucleophile?

A5: this compound acts as a source of nucleophilic isopropyl anions. These anions readily attack electrophilic centers, such as the carbon atom of a carbonyl group, leading to the formation of new carbon-carbon bonds. [, , , ]

Q5: Can you provide examples of reactions where this compound acts as a reducing agent?

A6: Research shows that this compound can reduce sulfoxides, pyridine N-oxides, and triphenylarsine oxide in the presence of bis(cyclopentadienyl)titanium dichloride. [] In another study, it was observed that the addition of this compound to a steroid A-ring lactone led to the formation of 'over-reacted' products, suggesting a reduction at the 5-carbonyl group. []

Q6: Are there any specific examples where this compound was used in the synthesis of natural products or complex molecules?

A7: Yes, this compound played a key role in the synthesis of: * Bis(dehydroxy)xanthocidin methyl ester, starting from a partially-optical active photoisomer of β-cyclodextrin-included 2-methoxytropone. [] * γ-Calacorene, Calamenene, and 4-Methoxyisocadaiene. [] * Bioactive acetylenic alcohols found in the marine sponge Cribrochalina vasculum. [] * A potent C17,20-Lyase inhibitor, 1-(6,7-Dimethoxy-2-naphthyl)-1-(1H-imidazol-4-yl)-2-methylpropan-1-ol. []

Q7: Can this compound be used to synthesize allenes?

A8: Yes, research demonstrates the synthesis of conjugated allenyl esters (trisubstituted allenes) via a magnesium(II)-mediated Horner–Wadsworth–Emmons reaction of methyl bis(2,2,2-trifluoroethyl)phosphonoacetate with disubstituted ketenes using this compound. This method also provides access to α-fluorinated allenyl carboxamides (tetrasubstituted allenes). []

Q8: How does the presence of this compound impact the reactivity of titanium complexes?

A9: Research indicates that this compound, when reacted with Bis(η5-cyclopentadienyl)titanium dichloride, likely forms Bis(η5-cyclopentadienyl)titanium hydride as an intermediate. This titanium hydride then participates in various reactions with alkenes and alkynes. [, , ]

Q9: How do structural variations in the Grignard reagent, such as changing the alkyl group, influence its reactivity?

A10: Modifying the alkyl group in a Grignard reagent can significantly alter its reactivity. For example, while t-butylmagnesium chloride efficiently initiates the polymerization of vinyl chloride, isopropyl magnesium bromide shows lower efficiency, and phenyl magnesium bromide is completely ineffective. []

Q10: How does the presence of halogens in the substrate affect the reaction with this compound?

A11: Studies on the reaction of halogenated o-quinol acetates with this compound show that the nature and yield of the products are influenced by the halogen substituent. This difference in reactivity is attributed to the varying abilities of the halogenated substrates to undergo unimolecular decomposition versus bimolecular reactions of their respective radical anions. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.